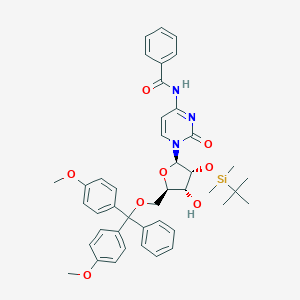

5'-O-DMT-2'-O-TBDMS-Bz-rC

Descripción

Fundamental Principles of Chemical Oligonucleotide Synthesis

Modern chemical oligonucleotide synthesis is predominantly carried out using the phosphoramidite (B1245037) method on a solid support. wikipedia.orgbiosyn.com This technique involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain that is anchored to a solid matrix, typically controlled pore glass (CPG) or polystyrene. wikipedia.orgbiosyn.com The synthesis proceeds in a cyclical fashion, with each cycle consisting of four key steps:

Detritylation: The removal of the 5'-hydroxyl protecting group (commonly a dimethoxytrityl or DMT group) from the support-bound nucleoside to free the hydroxyl group for the next coupling reaction. sigmaaldrich.com

Coupling: The addition of the next phosphoramidite monomer, activated by a catalyst like tetrazole, to the free 5'-hydroxyl group of the growing chain. biosyn.comsigmaaldrich.com

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. sigmaaldrich.comulaval.ca

Oxidation: The conversion of the unstable phosphite (B83602) triester linkage formed during coupling to a more stable phosphate (B84403) triester. biosyn.comsigmaaldrich.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support and all protecting groups are removed. wikipedia.org

Overview of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine as a Defined Synthetic Precursor

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is a prime example of a fully protected ribonucleoside phosphoramidite building block, specifically designed for the incorporation of cytidine (B196190) into a growing RNA chain. medchemexpress.com Each component of its name signifies a specific protecting group strategically placed to direct the chemistry of RNA synthesis.

| Component | Full Name | Function |

| 5'-O-DMT | 5'-O-Dimethoxytrityl | A bulky, acid-labile group that protects the 5'-hydroxyl group. Its removal at the start of each synthesis cycle allows for chain elongation in the 3' to 5' direction. rsc.orgumich.edu |

| 2'-O-TBDMS | 2'-O-tert-butyldimethylsilyl | A silyl (B83357) ether protecting group on the 2'-hydroxyl group. Its steric bulk prevents unwanted side reactions and it is stable to the conditions of the synthesis cycle but can be removed with fluoride (B91410) ions during final deprotection. rsc.org |

| N-Bz | N-Benzoyl | An acyl protecting group on the exocyclic amino group of the cytosine base. It prevents the amino group from interfering with the phosphoramidite coupling chemistry and is typically removed under basic conditions. rsc.org |

| Cytidine | - | The core ribonucleoside, composed of a cytosine base and a ribose sugar. |

This meticulously designed molecule, when converted to its 3'-phosphoramidite derivative, becomes a key reagent for automated solid-phase RNA synthesis. sigmaaldrich.com The orthogonal nature of its protecting groups—meaning they can be removed selectively without affecting each other—is fundamental to the successful synthesis of high-purity RNA oligonucleotides. nih.gov The use of such well-defined precursors is essential for the production of RNA molecules for a wide range of research and therapeutic applications. medchemexpress.comrsc.org

Structure

2D Structure

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-87-3 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Design and Chemical Synthesis of 5 O Dmt 2 O Tbdms N Bz Cytidine

Regioselective Protection Methodologies for Cytidine (B196190) Nucleosides

The synthesis of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine requires a carefully orchestrated sequence of protection reactions. The challenge lies in differentiating between the primary 5'-hydroxyl group and the secondary 2'- and 3'-hydroxyl groups of the ribose sugar, as well as protecting the reactive exocyclic amino group of the cytosine base. umich.edu The selection of appropriate protecting groups is governed by the principle of orthogonality, meaning each group can be removed under specific conditions without affecting the others. organic-chemistry.org This allows for a controlled, stepwise deprotection during the final stages of oligonucleotide synthesis. The standard protection strategy for RNA monomers involves an acid-labile group for the 5'-OH, a fluoride-labile group for the 2'-OH, and base-labile groups for the nucleobase and the phosphate (B84403) moiety. rsc.org

The protection of the 5'-hydroxyl group is the initial step in the synthesis of the target building block. The 4,4'-dimethoxytrityl (DMT) group is overwhelmingly the protecting group of choice for this purpose. nih.gov The high regioselectivity for the primary 5'-hydroxyl over the secondary 2'- and 3'-hydroxyls is attributed to two main factors:

Steric Hindrance: The DMT group is exceptionally bulky. This steric hindrance makes it react preferentially with the less sterically hindered and more accessible primary 5'-hydroxyl group. researchgate.net

Reactivity: Primary alcohols are inherently more reactive than secondary alcohols in SN1-type reactions, which is the mechanism followed during tritylation. researchgate.net

The reaction is typically carried out by treating the N-protected cytidine with DMT-chloride (DMT-Cl) in the presence of a base, such as pyridine. The DMT group serves a dual purpose in automated synthesis: it protects the 5'-hydroxyl during the coupling reaction and its removal in a subsequent step generates a stable, orange-colored carbocation, which allows for the quantitative monitoring of coupling efficiency. biotage.com While highly effective, the DMT group is labile to acid, and its removal is typically achieved with trichloroacetic acid (TCA) in dichloromethane (B109758). biotage.com Milder conditions, such as using a buffer at pH 4.5-5.0 with gentle warming, have also been developed to prevent depurination in sensitive sequences. nih.gov

Protecting the 2'-hydroxyl group is perhaps the most challenging step in the synthesis of RNA monomers. This protection is crucial to prevent chain branching and cleavage during oligonucleotide synthesis. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl due to its stability under the acidic and basic conditions of the synthesis cycle and its convenient removal with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.comnih.gov

The primary difficulty is achieving selective silylation of the 2'-hydroxyl in the presence of the 3'-hydroxyl. Direct silylation of a 5'-O-DMT-N-Bz-cytidine typically yields a mixture of 2'-O-TBDMS, 3'-O-TBDMS, and 2',3'-di-O-TBDMS products, which requires tedious chromatographic separation. To overcome this, several strategies have been developed:

Transient Protection: One of the earliest and most effective methods involves a transient protection strategy where the 3'- and 5'-hydroxyl groups are linked by a disiloxane (B77578) tether. This leaves the 2'-hydroxyl as the only free hydroxyl group available for silylation with TBDMS-Cl. Subsequent cleavage of the tether yields the desired 2'-O-TBDMS protected nucleoside.

Catalyst-Driven Regioselectivity: More recent methods employ organocatalysts to direct the silylation to the 2'-position. A highly effective method uses a specific N-heterocyclic carbene (NHC)-derived catalyst to produce 5'-O-DMT-2'-O-TBDMS mononucleosides in a single step with excellent yields and selectivity, thus avoiding complex protection/deprotection schemes. nih.gov

The exocyclic amino group of cytosine (N⁴) is nucleophilic and must be protected to prevent side reactions during phosphoramidite (B1245037) activation and coupling. umich.eduumich.edu The benzoyl (Bz) group is a common acyl-type protecting group used for this purpose. wikipedia.org Its electron-withdrawing nature reduces the nucleophilicity of the exocyclic amine.

The protection is typically achieved by treating cytidine with an excess of benzoyl chloride in pyridine. A "transient protection" method is often employed where all hydroxyl groups are first silylated. This increases the solubility in organic solvents and directs the benzoylation to the N⁴ position. Subsequent removal of the silyl (B83357) groups with fluoride yields N⁴-benzoyl-cytidine. The N-benzoyl group is stable throughout the synthesis cycle but is readily removed during the final deprotection step using aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695). glenresearch.comresearchgate.net

Optimized Synthetic Pathways and Reaction Conditions

A common synthetic route begins with cytidine and proceeds through a series of protection steps. The order of these steps can vary, but a representative pathway is outlined below. Yields are highly dependent on the specific conditions and purification methods employed.

| Step | Reaction | Reagents & Conditions | Typical Yield |

| 1 | N⁴-Benzoylation | 1. Trimethylsilyl chloride (TMS-Cl), Pyridine2. Benzoyl chloride (Bz-Cl)3. Aqueous ammonia | ~85-95% |

| 2 | 5'-Tritylation | N⁴-Benzoyl-cytidine, DMT-Cl, Pyridine | ~80-90% |

| 3 | 2'-Silylation | 5'-O-DMT-N⁴-Benzoyl-cytidine, TBDMS-Cl, Silver nitrate, THF/Pyridine | ~40-60% (2'-isomer) |

| 4 | Phosphitylation | 5'-O-DMT-2'-O-TBDMS-N⁴-Bz-Cytidine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, DCM | ~90-95% |

This table presents a generalized synthetic pathway. The yield for Step 3 reflects the challenge of regioselectivity and often involves separation from the 3'-isomer.

The final phosphitylation at the 3'-hydroxyl position converts the protected nucleoside into a phosphoramidite monomer. rsc.org This reactive species is then used in automated solid-phase synthesis to build the RNA chain one nucleotide at a time. researchgate.net

Given the challenge of differentiating between the 2'- and 3'-hydroxyl groups, the use of catalysts to enhance regioselectivity has been a significant area of research. ntu.edu.sgacs.org

Organocatalysis in Silylation: As mentioned, specific organocatalysts have been designed to selectively catalyze the transfer of the TBDMS group to the 2'-hydroxyl position. For instance, a catalyst synthesized from valinol, cyclopentyl aldehyde, and N-methylimidazole has been shown to produce the desired 2'-O-TBDMS protected cytidine derivative in over 95% yield with a 2':3' selectivity ratio of 98.8:1.2. nih.gov This approach significantly simplifies the synthesis by minimizing the formation of the unwanted 3'-isomer and eliminating the need for complex separation procedures. nih.gov

Enzymatic Acylation/Deacylation: Biocatalysts, such as lipases, have demonstrated high regioselectivity in the acylation and deacylation of nucleosides. tandfonline.comnih.gov For instance, enzymes can selectively deacetylate a peracetylated cytidine to yield specific protected intermediates. nih.govoup.com While often applied for different protecting groups, these enzymatic strategies highlight the power of catalysts in achieving precise control over nucleoside modification. tandfonline.com

Lewis Acids in Glycosylation: In related syntheses, such as the formation of disaccharide nucleosides, promoter systems like p-toluenesulfenyl chloride (p-TolSCl) and silver triflate (AgOTf) are used to activate thioglycosides for regioselective glycosylation of the 5'-hydroxyl group, demonstrating the broader role of catalysts in directing reactions on nucleosides. mdpi.com

The development of these catalytic systems represents a major advancement, enabling more efficient, scalable, and cost-effective production of the crucial building blocks required for RNA synthesis.

Strategies for Minimizing Isomeric Byproducts During Protection

The chemical synthesis of ribonucleosides for applications such as solid-phase oligonucleotide synthesis requires a precise and strategic approach to the use of protecting groups. A primary challenge in the synthesis of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is the presence of two secondary hydroxyl groups at the 2' and 3' positions of the ribose sugar. These hydroxyls exhibit similar reactivity, which can lead to the formation of a significant amount of the undesired 3'-O-TBDMS isomer alongside the target 2'-O-TBDMS product during the silylation step.

Historically, the differentiation between the 2'- and 3'-hydroxyl groups involved direct protection followed by a tedious chromatographic separation of the resulting isomeric mixture. nih.gov This approach is often inefficient, leading to lower yields of the desired isomer. To overcome this, more advanced strategies have been developed to enhance the regioselectivity of the protection reaction, thereby minimizing the formation of the 3'-isomer byproduct.

A highly effective modern strategy involves the use of organocatalysis for the site-selective functionalization of the 2'-hydroxyl group. nih.gov This methodology avoids complex multi-step protection/deprotection sequences. The catalyst, often a chiral amine derivative, selectively directs the bulky silylating agent, tert-butyldimethylsilyl chloride (TBDMS-Cl), to the 2'-position. This selective protection is a crucial step for producing the desired mononucleosides efficiently. nih.gov Research on the synthesis of analogous protected cytidine derivatives has demonstrated the power of this approach. For instance, the selective silylation of N⁴-Acetyl-5'-O-DMTr-cytidine using an organocatalyst resulted in an exceptionally high ratio of the desired 2'-isomer to the unwanted 3'-isomer. nih.gov This catalytic method significantly streamlines the synthesis by reducing the reliance on difficult downstream purification to isolate the correct isomer.

Table 1: Regioselectivity in the Catalytic Silylation of a Protected Cytidine Analogue

| Reactant | Catalyst | Product Isomer | Selectivity Ratio (2':3') | Yield | Reference |

|---|

This table presents data for the closely related N-acetyl protected cytidine, demonstrating the high selectivity achievable with organocatalytic methods applicable to the synthesis of the N-benzoyl analogue.

Analytical Verification of Synthetic Purity and Isomeric Integrity

Following the synthesis of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine, a rigorous analytical workflow is essential to confirm the chemical structure, verify its purity, and, most importantly, ensure its isomeric integrity. Several complementary analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound and quantifying the presence of any isomeric byproducts. nih.gov Reversed-phase HPLC, often using a C18 column, can effectively separate the target 2'-O-TBDMS isomer from the closely related 3'-O-TBDMS isomer due to subtle differences in their polarity. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. nih.govsielc.com The retention time (rt) of the desired product is compared against known standards and the 3'-isomer, allowing for precise quantification of isomeric purity. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. nih.gov Techniques like DART-ESI+ (Direct Analysis in Real Time-Electrospray Ionization) provide a highly accurate mass measurement that can validate the molecular formula, C₅₂H₆₆N₅O₉PSi (for the phosphoramidite form), with a high degree of confidence. nih.govpolyorginc.com This confirms that all protection and modification steps have been successfully completed without unintended side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool for the unambiguous structural elucidation of the molecule. It verifies the presence and connectivity of the key structural components: the dimethoxytrityl (DMT) group on the 5'-oxygen, the tert-butyldimethylsilyl (TBDMS) group on the 2'-oxygen, and the benzoyl (Bz) group on the exocyclic amine (N⁴) of the cytidine base. nih.gov The chemical shifts and coupling constants of the ribose protons, in particular, provide definitive proof of the silyl group's attachment at the 2'-position rather than the 3'-position.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used for monitoring the progress of the synthesis and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol), the product can be visualized and its retention factor (Rf) value determined. nih.gov The Rf value provides a quick check for the presence of starting materials, byproducts, and the final product.

Table 2: Summary of Analytical Methods for Compound Verification

| Analytical Technique | Purpose | Typical Findings and Data | Reference |

|---|---|---|---|

| HPLC | Purity assessment and isomeric separation | Separation of 2'-OTBS and 3'-OTBS isomers with distinct retention times (e.g., 4.4 min for 2'-isomer vs. 4.7 min for 3'-isomer for a similar compound). | nih.gov |

| HRMS | Elemental composition confirmation | Provides highly accurate mass-to-charge ratio (m/z) matching the calculated molecular weight. For a related adenosine (B11128) derivative, found: 788.34780 vs. calcd: 788.34740. | nih.gov |

| NMR Spectroscopy | Structural elucidation and confirmation of regiochemistry | Verifies the covalent structure and the specific attachment of protecting groups (DMT, TBDMS, Bz) at the correct positions. | nih.gov |

| TLC | Reaction monitoring and preliminary purity | Provides a distinct Rf value for the product, separating it from starting materials and byproducts. | nih.gov |

Chemical Reactivity and Orthogonality of Protecting Groups in 5 O Dmt 2 O Tbdms N Bz Cytidine

Acid-Labile Characteristics of the 5'-O-DMT Moiety

The 5'-hydroxyl group of the ribose sugar is protected by the 4,4'-dimethoxytrityl (DMT) group. This group is highly sensitive to acidic conditions, a property that is fundamental to the iterative cycle of solid-phase oligonucleotide synthesis. harvard.edu At the beginning of each synthesis cycle, the DMT group is removed, or "deblocked," to expose the 5'-hydroxyl for coupling with the next phosphoramidite (B1245037) monomer. harvard.edu

This deprotection is typically achieved using a mild protic acid. harvard.edu The most common reagents include dichloroacetic acid (DCA) or trichloroacetic acid (TCA) dissolved in an anhydrous solvent like dichloromethane (B109758). harvard.edunih.gov The reaction is rapid, often completed within minutes. nih.gov A key advantage of the DMT group is that its cleavage produces a stable orange-colored trityl cation, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in the synthesis. harvard.edu

However, the N-glycosidic bonds in purine (B94841) nucleosides are also susceptible to cleavage under acidic conditions, a damaging side reaction known as depurination. phenomenex.com Therefore, the conditions for DMT removal must be carefully controlled, typically involving short exposure times to the acid. harvard.eduphenomenex.com To further minimize the risk of depurination, especially for sensitive sequences, alternative milder methods have been developed, such as using buffered solutions at a slightly acidic pH (e.g., pH 4.5-5.0) combined with gentle heating. nih.gov

Table 1: Representative Conditions for 5'-O-DMT Deprotection

| Reagent | Concentration/Solvent | Time | Temperature | Reference |

| Dichloroacetic Acid (DCA) | In Dichloromethane | Short | Room Temp. | harvard.edu |

| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | 2 min | Room Temp. | nih.gov |

| Acetic Acid | 80% | 1 hour | Room Temp. | yale.edu |

| Triethylammonium Acetate (TEAA) | 50 mM, pH 5.0 | 30-60 min | 40 °C | nih.gov |

Base-Labile Properties of the N-Benzoyl Amide

The exocyclic amine of the cytosine base is protected by a benzoyl (Bz) group. This amide protecting group is stable to the acidic conditions used for DMT removal and the fluoride (B91410) treatment for silyl (B83357) ether cleavage. glenresearch.com It is, however, designed to be removed under basic conditions at the end of the synthesis. kulturkaufhaus.de

The deprotection of the N-benzoyl group is typically performed concurrently with the cleavage of the oligonucleotide from the solid support and the removal of the β-cyanoethyl groups from the phosphate (B84403) backbone. kulturkaufhaus.de A standard method involves treating the support-bound oligonucleotide with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (typically 3:1 v/v) at an elevated temperature (e.g., 55°C) for several hours. glenresearch.com

A critical consideration during this step is the stability of the 2'-O-TBDMS group. The aqueous alkaline conditions required to remove the N-benzoyl group can also cause premature, albeit slow, cleavage of the TBDMS silyl ether. glenresearch.com The resulting free 2'-hydroxyl group would render the adjacent phosphodiester linkage highly susceptible to cleavage under the basic conditions, leading to RNA strand degradation. To mitigate this, anhydrous conditions, such as using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) or ethanolic ammonia (B1221849), are often employed to ensure the integrity of the TBDMS group while effectively removing the base-protecting groups. glenresearch.comglenresearch.com

Table 2: Representative Conditions for N-Benzoyl Deprotection

| Reagent | Ratio/Solvent | Time | Temperature | Reference |

| Ammonium Hydroxide / Ethanol | 3:1 (v/v) | 17 hours | 55 °C | glenresearch.com |

| Ammonium Hydroxide / Methylamine (AMA) | 1:1 (v/v) | 10 min | 65 °C | glenresearch.comglenresearch.com |

| Ethanolic Ammonia | Anhydrous | 16 hours | 55 °C | glenresearch.com |

| Aqueous Methylamine | 40% | 10 min | 65 °C | umich.edu |

Fluoride-Mediated Cleavage of 2'-O-TBDMS Ethers

The 2'-hydroxyl group of the ribose is protected by the tert-butyldimethylsilyl (TBDMS) ether. This group's stability to both acidic and basic conditions makes it an ideal orthogonal partner to the DMT and benzoyl groups. glenresearch.com The silicon-oxygen bond of the TBDMS group is selectively and efficiently cleaved by a source of fluoride ions. umich.edu

Historically, tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF) was widely used. glenresearch.com However, the reactivity of TBAF can be inconsistent due to its hygroscopic nature, as water content can affect the deprotection efficiency. nih.gov

More recently, triethylamine (B128534) trihydrofluoride (TEA·3HF) has become a more reliable and commonly used reagent for 2'-O-TBDMS removal. nih.govoup.com The reaction is typically carried out in a solution of TEA·3HF in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP), often with the addition of triethylamine (TEA) to modulate the pH. glenresearch.comoup.comyale.edu The mixture is heated, usually to 65°C, for a period of 1.5 to 2.5 hours to ensure complete desilylation. glenresearch.comyale.edu This step is performed after the base-mediated deprotection is complete. glenresearch.com

Table 3: Representative Conditions for 2'-O-TBDMS Deprotection

| Reagent | Solvent/Additive | Time | Temperature | Reference |

| Tetrabutylammonium Fluoride (TBAF) | 1M in THF | ~24 hours | Room Temp. | glenresearch.com |

| Triethylamine Trihydrofluoride (TEA·3HF) | DMSO / TEA | 2.5 hours | 65 °C | glenresearch.comyale.edu |

| Triethylamine Trihydrofluoride (TEA·3HF) | NMP / TEA | 1.5 hours | 65 °C | oup.com |

Rationalizing the Orthogonal Deprotection Sequence in Oligoribonucleotide Synthesis

The success of chemical RNA synthesis hinges on the precise, sequential removal of the different protecting groups. The orthogonality of the DMT (acid-labile), N-benzoyl (base-labile), and TBDMS (fluoride-labile) groups in 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine allows for this controlled process. researchgate.netacs.org

Base Cleavage and Deprotection: The first step involves treating the solid support with a basic solution (e.g., AMA or ethanolic ammonia). kulturkaufhaus.deglenresearch.com This single treatment accomplishes three crucial tasks: cleavage of the ester linkage to release the oligonucleotide from the support, removal of the β-cyanoethyl protecting groups from the phosphate backbone, and removal of the N-benzoyl protecting groups from the cytosine bases. kulturkaufhaus.de Critically, the 2'-O-TBDMS group remains largely intact during this step, which is essential to prevent chain degradation. glenresearch.com

Fluoride-Mediated 2'-OH Deprotection: Only after the base-labile groups have been removed and the basic reagents have been washed away is the oligonucleotide treated with a fluoride source, such as TEA·3HF. oup.comglenresearch.com This final step removes the TBDMS group from all the 2'-hydroxyl positions along the RNA chain, yielding the final, fully deprotected oligoribonucleotide. kulturkaufhaus.de

This specific sequence is non-negotiable. Reversing the order would be catastrophic; exposing an RNA strand with unprotected 2'-hydroxyl groups to the strong basic conditions required for N-benzoyl removal would lead to rapid transesterification and cleavage of the phosphodiester backbone, destroying the synthesized RNA chain. acs.orgkulturkaufhaus.de Therefore, the orthogonal nature of these protecting groups is not merely a convenience but a fundamental requirement for the chemical synthesis of RNA.

Integration of 5 O Dmt 2 O Tbdms N Bz Cytidine As a Building Block in Solid Phase Oligoribonucleotide Synthesis

Conversion to Phosphoramidite (B1245037) Derivatives for Automated Synthesis

For integration into automated solid-phase synthesis, the 3'-hydroxyl group of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine must be phosphitylated to create a reactive phosphoramidite monomer. nih.gov This conversion is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). atdbio.comnih.gov The resulting product, 5'-O-DMT-2'-O-TBDMS-N-Bz-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, is a stable compound that can be readily activated during the coupling step of the synthesis cycle. atdbio.com The manufacturing process for these phosphoramidites is highly controlled to minimize critical reactive impurities and water content, ensuring high performance in challenging RNA syntheses. thermofisher.com

Coupling Efficiency and Stepwise Yields in Oligoribonucleotide Assembly

Below is a table summarizing typical performance data for the coupling of 2'-O-TBDMS ribonucleoside phosphoramidites.

| Activator | Coupling Time | Stepwise Yield |

| 1H-tetrazole | >10 minutes | >98% researchgate.net |

| 5-ethylthio-1H-tetrazole | ~5 minutes | >99% researchgate.net |

| 5-benzylmercapto-1H-tetrazole | ~3 minutes | >99% researchgate.net |

| 4,5-dicyanoimidazole | Not specified | >99% researchgate.net |

Mitigation of Side Reactions during Phosphoramidite Coupling Cycles

Several side reactions can compromise the integrity and yield of the synthesized RNA. A primary concern with 2'-O-TBDMS chemistry is the potential for the silyl (B83357) group to migrate from the 2' to the 3' position during phosphoramidite synthesis, which could lead to the formation of unnatural 2'-5' phosphodiester linkages. thermofisher.com Careful control during monomer synthesis minimizes this impurity. thermofisher.com During the oligonucleotide synthesis cycles, any 5'-hydroxyl groups that fail to react during the coupling step must be permanently blocked or "capped." This is typically done using acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion sequences. kulturkaufhaus.de Furthermore, premature removal of the TBDMS group during the synthesis or deprotection can lead to cleavage of the RNA chain. glenresearch.com Using base-labile protecting groups on the exocyclic amines that can be removed under milder conditions helps to prevent this. glenresearch.com

Post-Synthetic Deprotection and Purification of Synthesized Oligoribonucleotides

Once the automated synthesis is complete, the oligoribonucleotide is fully protected and remains attached to the solid support. A multi-step deprotection process is then initiated. kulturkaufhaus.de

Cleavage and Base Deprotection : The process typically begins with the removal of the cyanoethyl groups from the phosphate (B84403) backbone and cleavage of the oligonucleotide from the solid support. A mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695), or a methylamine (B109427) solution, is commonly used. atdbio.comemeraldcloudlab.com This step also removes the N-benzoyl (Bz) protecting group from the cytidine (B196190) bases. atdbio.com

2'-O-TBDMS Group Removal : The crucial step of removing the 2'-O-TBDMS silyl groups is accomplished using a fluoride (B91410) ion source. atdbio.com Triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF) are frequently used for this purpose. researchgate.netglenresearch.com This desilylation must be performed under carefully controlled conditions to prevent RNA degradation. oup.com

Purification : The final crude product contains the full-length sequence as well as truncated failure sequences and other impurities. thermofisher.comphenomenex.com Purification is essential and is typically achieved by high-performance liquid chromatography (HPLC). thermofisher.comatdbio.com Both anion-exchange and reversed-phase HPLC are effective methods. atdbio.com For longer oligonucleotides, purification can be aided by leaving the final 5'-DMT group on (Trityl-on purification), which significantly increases the hydrophobicity of the full-length product, facilitating its separation from failure sequences on a reversed-phase column. atdbio.com The DMT group is then removed post-purification. atdbio.com

Advanced Research Applications of Oligoribonucleotides Synthesized Utilizing 5 O Dmt 2 O Tbdms N Bz Cytidine

Investigations into RNA Folding, Structure, and Dynamics

The ability to synthesize RNA oligonucleotides with site-specific modifications using reagents like 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine has revolutionized the study of RNA structure and folding. These synthetic oligonucleotides serve as invaluable tools for elucidating the complex three-dimensional architectures that are essential for RNA's diverse biological functions.

Researchers employ various biophysical and biochemical techniques in conjunction with chemically synthesized RNA to probe its structural dynamics. For instance, site-specific incorporation of modified nucleotides can be used to introduce spectroscopic probes, such as fluorescent analogs, or cross-linking agents to map tertiary interactions within an RNA molecule. capes.gov.br

The data below illustrates the impact of local structural elements on the stability of RNA hairpins, a common motif in RNA structures.

| RNA Hairpin Variant | Loop Sequence | Stem Sequence (5'->3') | Melting Temperature (Tm) in °C | Change in Stability (ΔTm) vs. Control |

| Control | UUCG | GCGCGC | 72.5 | 0 |

| Bulge Insertion | UUCG | GCGA CGC | 68.2 | -4.3 |

| Mismatch | UUCG | GCGU GC | 65.1 | -7.4 |

| Modified Base | UUCG | GCmC GC | 73.8 | +1.3 |

This table presents hypothetical data for illustrative purposes.

Design and Synthesis of Modified RNA Oligomers for Biochemical Probes and Assays

The versatility of solid-phase RNA synthesis, which relies on building blocks like 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine, allows for the creation of a vast array of modified RNA oligomers for use as biochemical probes and in various assays. These synthetic RNAs can be tailored with specific labels, cross-linkers, or other functionalities to investigate biological processes with high precision.

The phosphoramidite (B1245037) method enables the step-by-step assembly of RNA chains on a solid support, with each cycle involving deprotection, coupling, capping, and oxidation. encyclopedia.pub The choice of protecting groups, such as the TBDMS group on the 2'-hydroxyl of the cytidine (B196190) monomer, is crucial for preventing unwanted side reactions and ensuring the integrity of the growing RNA chain. nih.gov

Modified RNA oligonucleotides are designed to serve as probes in a variety of applications, including:

Fluorescence Resonance Energy Transfer (FRET): By incorporating donor and acceptor fluorophores at specific positions within an RNA molecule or between interacting RNAs, conformational changes and binding events can be monitored in real-time.

Cross-linking Studies: The introduction of photoreactive groups allows for the covalent trapping of transient interactions between RNA and proteins or other nucleic acids, providing a snapshot of molecular complexes.

Affinity Probes: Biotinylated or otherwise tagged RNA oligonucleotides are used to isolate and identify RNA-binding proteins and other interacting molecules from complex biological mixtures.

The following table showcases examples of modified oligonucleotides and their applications in biochemical assays.

| Probe Type | Modification | Application |

| FRET Probe | 5'-Fluorescein, 3'-TAMRA | Studying RNA folding kinetics |

| Cross-linking Probe | 4-Thiouridine | Identifying RNA-protein interaction sites |

| Affinity Probe | 3'-Biotin | Pull-down of RNA-binding proteins |

| Fluorescent Probe | 2-Aminopurine | Monitoring local conformational changes |

Fabrication of Synthetic Ribozymes and RNA Aptamers for Mechanistic Studies

The chemical synthesis of oligonucleotides is fundamental to the creation of synthetic ribozymes and RNA aptamers, which are powerful tools for investigating enzymatic mechanisms and molecular recognition. The ability to incorporate modified nucleotides at specific positions using reagents like 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is essential for dissecting the structure-function relationships of these catalytic and binding RNAs.

Ribozymes, or RNA enzymes, catalyze a range of chemical reactions, and synthetic variants are engineered to study their catalytic mechanisms. nih.govoup.com By systematically replacing or modifying specific nucleotides, researchers can identify the functional groups that are critical for catalysis. capes.gov.brresearchgate.net For example, modifications to the 2'-hydroxyl group can probe its role in the transesterification reaction that is central to the function of many small self-cleaving ribozymes. nih.gov

RNA aptamers are short single-stranded nucleic acids that can be selected in vitro to bind to a wide range of targets with high affinity and specificity. nih.gov The synthesis of aptamers with modified nucleotides can enhance their stability and binding properties. Recent research has even demonstrated an RNA aptamer that can shift the reduction potential of metabolic cofactors, showcasing the potential for RNA to participate in redox chemistry. nih.gov

The table below provides examples of how modified oligonucleotides are used in the study of ribozymes and aptamers.

| RNA Construct | Modification | Research Focus | Finding |

| Hammerhead Ribozyme | 2'-O-Methyl Cytidine | Role of 2'-hydroxyl in catalysis | Reduced catalytic activity, highlighting the importance of the 2'-OH group |

| Hairpin Ribozyme | 5'-Phosphorothiolate linkage | Dissecting the kinetics of cleavage and ligation | Allows for the resolution of kinetic ambiguity in the catalytic mechanism researchgate.net |

| Theophylline (B1681296) Aptamer | 2-Aminopurine substitution | Investigating ligand-induced conformational changes | Fluorescence change upon theophylline binding demonstrates structural rearrangement |

| Flavin Aptamer | Unmodified | Exploring RNA's ability to bind redox cofactors | Preferential binding to the oxidized form of flavin, shifting its reduction potential nih.gov |

Development of Oligonucleotide-Based Investigational Tools for Gene Expression Modulation

The synthesis of modified oligonucleotides using building blocks such as 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is central to the development of powerful tools for modulating gene expression, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). biosyn.comjci.org These synthetic nucleic acids can selectively target specific messenger RNA (mRNA) molecules, leading to the downregulation of the corresponding protein.

ASOs are single-stranded DNA or RNA molecules that bind to a target mRNA via Watson-Crick base pairing. This binding can lead to the degradation of the mRNA by RNase H, an enzyme that recognizes DNA/RNA duplexes, or sterically block the translation machinery. nih.gov

SiRNAs are short, double-stranded RNA molecules that engage the RNA interference (RNAi) pathway. jci.orgnih.gov The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then uses the antisense strand to guide the cleavage of the complementary mRNA target.

Chemical modifications are crucial for the efficacy of these gene-silencing tools. Modifications to the sugar-phosphate backbone and the nucleobases can enhance their stability against nuclease degradation, improve their binding affinity to the target mRNA, and reduce off-target effects. researchgate.netnih.gov For example, 2'-O-methyl and 2'-fluoro modifications are commonly used to increase nuclease resistance and binding affinity. jci.orgjci.org

The following table summarizes different types of oligonucleotide-based tools for gene expression modulation.

| Tool | Mechanism of Action | Common Modifications | Research Application |

| Antisense Oligonucleotide (ASO) | RNase H-mediated degradation or translational arrest | Phosphorothioate backbone, 2'-O-Methoxyethyl (MOE) | Investigating the function of a specific gene by knocking down its expression nih.gov |

| Small Interfering RNA (siRNA) | RNA-induced silencing complex (RISC)-mediated cleavage | 2'-Fluoro, 2'-O-Methyl, Phosphorothioate linkages | High-throughput screening to identify genes involved in a particular cellular process nih.gov |

| Splice-Switching Oligonucleotide (SSO) | Modulation of pre-mRNA splicing | 2'-O-Methyl, Phosphorothioate backbone | Correcting splicing defects in genetic disease models biosyn.com |

Innovations and Future Directions in 2 O Tbdms Based Ribonucleoside Chemistry

Development of Enhanced Protecting Group Strategies for Ribonucleosides

The success of oligoribonucleotide synthesis hinges on the careful selection of a 2'-hydroxyl protecting group that is stable throughout the iterative synthesis cycles yet can be removed under mild conditions without damaging the RNA product. nih.gov While the TBDMS group has been widely adopted, its limitations, such as steric hindrance that can lower coupling efficiency and the potential for migration between the 2'- and 3'-hydroxyl positions, have spurred the development of alternative strategies. rsc.orgthermofisher.com

One notable advancement is the introduction of the triisopropylsilyloxymethyl (TOM) protecting group. rsc.orgresearchgate.net The TOM group offers superior stability under alkaline conditions, which helps to prevent the 2' to 3' isomerization that can be problematic with TBDMS. rsc.org Furthermore, its reduced steric bulk compared to TBDMS can lead to higher coupling yields, a significant advantage in the synthesis of long RNA sequences. researchgate.netnih.gov

Another class of alternatives includes acetal-based protecting groups like the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and the 1-(2-chloro-4-methylphenyl)-4-methoxypiperidin-4-yl (Ctmp) groups. nih.govsigmaaldrich.com These groups are stable under the standard ammonolysis conditions used for base deprotection and can be removed under specific acidic conditions. nih.gov The choice between these and silyl-based ethers often depends on the specific sequence being synthesized and the other modifications present in the oligonucleotide.

A comparison of various 2'-hydroxyl protecting groups reveals a trade-off between stability and ease of removal. While TBDMS remains a workhorse in the field, the development of alternatives like TOM, Fpmp, and Ctmp provides chemists with a broader toolkit to tackle the synthesis of increasingly complex and modified RNA molecules.

Table 1: Comparison of 2'-Hydroxyl Protecting Groups for Ribonucleosides

| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages |

| tert-butyldimethylsilyl | TBDMS | Well-established chemistry, commercially available building blocks. | Steric hindrance, potential for 2'-3' migration. rsc.orgthermofisher.com |

| triisopropylsilyloxymethyl | TOM | Reduced steric hindrance, higher coupling yields, greater stability. rsc.orgresearchgate.netnih.gov | May require different deprotection conditions than TBDMS. |

| 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl | Fpmp | Stable to ammonolysis, removable under specific acidic conditions. nih.gov | Acid-labile, which can be a concern for certain applications. |

| 1-(2-chloro-4-methyl)phenyl-4-methoxypiperidin-4-yl | Ctmp | Similar to Fpmp, offers alternative deprotection kinetics. sigmaaldrich.com | Similar acid-lability concerns as Fpmp. |

Methodological Advancements in Solid-Phase Oligoribonucleotide Synthesis

The use of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine and its counterparts for other bases is central to solid-phase oligoribonucleotide synthesis. Methodological advancements in this area have focused on improving the efficiency, speed, and scale of RNA production.

A key area of innovation has been the development of more potent activators for the phosphoramidite (B1245037) coupling step. While 1H-tetrazole was the standard for many years, its limited solubility and performance with sterically hindered monomers like 2'-O-TBDMS ribonucleosides led to the exploration of alternatives. mdpi.com Activators such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) have demonstrated the ability to significantly increase coupling efficiency and reduce coupling times for TBDMS-protected phosphoramidites. nih.govmdpi.comhuarenscience.com For instance, the use of BTT can achieve coupling yields greater than 99% in just a few minutes, a substantial improvement over the longer reaction times required with 1H-tetrazole. huarenscience.com

Furthermore, the demand for longer and more complex RNA molecules has driven the development of high-throughput and large-scale synthesis platforms. These systems often employ optimized protocols that leverage the stability and reactivity of TBDMS-protected building blocks to enable the parallel synthesis of many different RNA sequences or the production of larger quantities of a single sequence. rsc.org The ability to synthesize long RNA oligonucleotides, including those over 100 nucleotides in length, has been a significant breakthrough, facilitated by a combination of improved protecting groups, activators, and purification strategies. rsc.orgbiorxiv.org

Table 2: Key Methodological Advancements in Solid-Phase RNA Synthesis

| Advancement | Description | Impact on Synthesis with 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine |

| High-Efficiency Activators (e.g., ETT, BTT) | More acidic and/or nucleophilic activators that accelerate the phosphoramidite coupling reaction. nih.govmdpi.com | Enables faster and more complete incorporation of the cytidine (B196190) monomer, leading to higher overall yields. huarenscience.com |

| Fast Deprotection Protocols | Use of reagents like aqueous methylamine (B109427) to rapidly remove protecting groups. nih.gov | Reduces the time required to obtain the final RNA product, increasing throughput. |

| High-Throughput Synthesis Platforms | Automated systems capable of synthesizing multiple RNA oligonucleotides in parallel. | Allows for the rapid generation of RNA libraries and the screening of numerous sequences for various applications. |

| Long RNA Synthesis Strategies | Combination of optimized protecting groups, activators, and purification methods to produce long oligonucleotides. rsc.orgbiorxiv.org | Enables the synthesis of functionally complex RNAs, such as ribozymes and long non-coding RNAs. |

Rational Design of Chemically Modified Ribonucleotides and Their Incorporation

The foundational structure of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine serves as a versatile scaffold for the rational design and synthesis of chemically modified ribonucleotides. These modifications can be introduced to fine-tune the properties of the resulting RNA for specific applications, such as enhancing stability, altering binding affinity, or introducing new functionalities.

One area of focus has been the modification of the C5 position of the cytidine base. The introduction of functional groups at this position can impart novel properties to the RNA. For example, the synthesis of C5-functionalized locked nucleic acid (LNA) uridine (B1682114) phosphoramidites has been shown to improve target affinity and enzymatic stability. nih.govacs.org A similar strategy can be applied to cytidine, starting from the protected 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine. The benzoyl protecting group on the exocyclic amine can be replaced with other groups to allow for selective modification at the C5 position.

The incorporation of fluorescent labels is another important application of rational design. By synthesizing phosphoramidite derivatives of cytidine that are covalently linked to a fluorophore, it is possible to create fluorescently labeled RNA probes. These probes are invaluable tools for studying nucleic acid structure and function through techniques like Förster Resonance Energy Transfer (FRET). nih.govnih.gov The synthesis of such labeled monomers requires careful consideration of the stability of the fluorescent dye throughout the oligonucleotide synthesis and deprotection steps.

The ability to incorporate modified nucleotides with specific chemical properties at defined positions within an RNA sequence is a powerful tool for chemical biologists. It allows for the creation of RNA molecules with tailored functions, expanding the repertoire of RNA-based tools for research and medicine.

Implications for the Development of Research Probes in Nucleic Acid Science

The advancements in ribonucleoside chemistry, particularly those involving 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine, have had a profound impact on the development of research probes for studying nucleic acids. These probes are essential for a wide range of applications, from visualizing RNA in living cells to elucidating the intricate details of nucleic acid structure and function. promegaconnections.com

Fluorescently labeled RNA probes, synthesized using modified cytidine phosphoramidites, are widely used in techniques such as fluorescence in situ hybridization (FISH) to detect and localize specific RNA molecules within cells. nih.gov These probes can be designed to be highly specific for their target sequence, allowing for the visualization of gene expression patterns and the subcellular localization of different RNAs. The ability to incorporate multiple, spectrally distinct fluorophores allows for the simultaneous detection of several different RNA targets.

RNA probes containing modified cytidine analogs are also used to study the structure of RNA and its interactions with other molecules. For example, RNA probes with site-specific modifications can be used to probe the active sites of enzymes that act on RNA, or to map the binding sites of proteins and small molecules. acs.org Chemical probing experiments, where the accessibility of different parts of an RNA molecule is mapped by their reactivity with chemical probes, have been greatly enhanced by the ability to synthesize RNA with specific modifications. acs.org

The development of nucleic acid-based diagnostics is another area that has benefited from these innovations. RNA probes can be designed to detect the presence of specific pathogenic RNA sequences, providing a rapid and sensitive method for diagnosing infectious diseases. nih.gov The ability to incorporate modifications that enhance the stability and binding affinity of these probes is critical for their performance in diagnostic assays.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine, and how are protective groups sequentially applied?

- Methodological Answer : The synthesis involves sequential protection of hydroxyl and amine groups. First, the 5'-hydroxyl is protected with a 4,4'-dimethoxytrityl (DMT) group using DMT-Cl under anhydrous conditions. Next, the 2'-hydroxyl is shielded with a tert-butyldimethylsilyl (TBDMS) group via TBDMS-Cl in pyridine. Finally, the exocyclic amine on cytidine is benzoylated (Bz) using benzoyl chloride. Each step requires purification via flash chromatography (silica gel, chloroform/methanol gradients) to isolate intermediates. Monitoring via TLC (Rf values) and HPLC (retention time shifts) ensures reaction completion .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : In DMSO-d6, observe the DMT aromatic protons (δ 6.8–7.4 ppm), TBDMS tert-butyl protons (δ 0.9–1.1 ppm), and benzoyl carbonyl (δ ~167 ppm). The cytidine H6 proton appears at δ ~7.8 ppm.

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 701.88 (calculated molecular weight).

- HPLC : Use a C18 column with acetonitrile/water gradients; retention time shifts confirm purity (>98%) and absence of deprotected byproducts .

Q. How should researchers store 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine to prevent degradation, and what stability data supports this?

- Methodological Answer : Store desiccated at 2–8°C to minimize hydrolysis of the TBDMS and DMT groups. Stability studies show a 12-month shelf life under these conditions, with degradation <5% (HPLC-monitored). Avoid exposure to moisture or acidic environments, which accelerate detritylation (evidenced by free 5'-OH detection at δ 5.3 ppm in NMR) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in oligonucleotide synthesis, and what factors lead to reduced yields?

- Methodological Answer : Coupling efficiency (>98%) depends on:

- Phosphoramidite Activation : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile to activate the 3'-OH for phosphoramidite coupling.

- Moisture Control : Karl Fischer titration ensures solvent water content <10 ppm.

- Deprotection : Inefficient TBDMS removal (e.g., using 1 M TBAF in THF) can leave 2'-OH groups blocked, detected via MALDI-TOF MS as truncated sequences. Pre-activation of the phosphoramidite for 30 seconds improves yields .

Q. What experimental strategies resolve contradictory NMR data when characterizing the TBDMS group’s steric effects?

- Methodological Answer : Steric hindrance from TBDMS can cause unexpected splitting in ¹H NMR. Use:

- Variable Temperature NMR : At 60°C, reduced viscosity clarifies splitting patterns.

- DEPT-135 : Differentiates CH₃ (TBDMS) from CH/CH₂ groups.

- 2D NOESY : Confirms spatial proximity between TBDMS and ribose protons, ruling out alternative conformations. Cross-peaks between H1' and TBDMS methyl groups validate the 2'-O-TBDMS position .

Q. How does hygroscopicity impact experimental reproducibility, and how can researchers mitigate this in oligonucleotide applications?

- Methodological Answer : The TBDMS group is moisture-sensitive, leading to premature deprotection. Mitigation steps:

- Lyophilization : Pre-dry the compound for 24 hours under vacuum (<0.1 mbar).

- Glovebox Handling : Conduct phosphoramidite coupling in a nitrogen-purged glovebox (O₂ < 0.1 ppm, H₂O < 0.5 ppm).

- QC Check : Monitor silyl ether integrity via FT-IR (absence of Si-O-Si stretch at ~1100 cm⁻¹ post-storage) .

Q. What computational methods predict the compound’s stability under varying pH conditions, and how do these align with empirical data?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model hydrolysis pathways. The TBDMS group shows higher lability at pH < 5 (ΔG‡ ~25 kcal/mol), aligning with empirical HPLC data showing 30% degradation after 24 hours at pH 4.0. Adjust reaction buffers to pH 6.5–7.5 for optimal stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed molecular weights in MS analysis?

- Methodological Answer : Deviations >0.5 Da suggest adducts or impurities. For example:

- Sodium Adducts : Add 22 Da; use cation-exchange SPE to remove Na⁺.

- Incomplete Benzoylation : Detect [M+H]⁺ at m/z 659.88 (missing Bz group). Re-benzoylate with excess benzoyl chloride (2 eq) in DMF .

Q. What experimental controls validate the absence of N3-benzoylation versus N4-benzoylation in the cytidine moiety?

- Methodological Answer : Use HMBC NMR to correlate the benzoyl carbonyl (δ ~167 ppm) with the N4 proton (δ ~8.2 ppm). If N3-benzoylation occurs, the carbonyl would correlate with H5 (δ ~5.9 ppm). Additionally, compare with reference spectra of N4-acetylated cytidine derivatives to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.